molecular formula C13H8N2O3S B1679008 Nitroscanate CAS No. 19881-18-6

Nitroscanate

Cat. No.: B1679008
CAS No.: 19881-18-6
M. Wt: 272.28 g/mol
InChI Key: SVMGVZLUIWGYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Nitroscanate is an anthelmintic drug used in veterinary medicine primarily against internal parasites such as roundworms and tapeworms . The primary targets of this compound are these gastrointestinal parasites that infest dogs and cats .

Mode of Action

It is assumed that this compound acts as an uncoupler of oxidative phosphorylation in the cell mitochondria of the parasites . This action disturbs the production of ATP, the cellular “fuel”, impairing the parasites’ motility and probably other processes as well .

Biochemical Pathways

By acting as an uncoupler of oxidative phosphorylation, this compound likely affects the energy metabolism of the parasites, leading to their immobilization and eventual death .

Pharmacokinetics

After oral administration, this compound is poorly absorbed into the bloodstream . The highest plasma levels are reached 24 hours after treatment . Absorption is substantially higher if administered together with food . Excretion is rather fast, mainly through feces and urine in the form of the parent molecule .

Result of Action

The primary result of this compound’s action is the immobilization and eventual death of the targeted parasites. By disrupting ATP production, this compound impairs the parasites’ motility, which is crucial for their survival and reproduction .

Action Environment

It is known that this compound is used in a veterinary context, primarily for the treatment of dogs and cats infested with internal parasites . The correct use of this compound in dogs is unlikely to be detrimental to the environment, including coprophagous insects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitroscanate involves the reaction of 4-nitrophenol with 4-isothiocyanatophenol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Nitroscanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, amines, and thiocyanates .

Scientific Research Applications

Nitroscanate has several scientific research applications, including:

Properties

IUPAC Name

1-isothiocyanato-4-(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3S/c16-15(17)11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)14-9-19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMGVZLUIWGYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048772
Record name Nitroscanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19881-18-6
Record name Nitroscanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19881-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitroscanate [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019881186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitroscanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitroscanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITROSCANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4IE5B6D6U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Nitroscanate?

A1: While the precise mechanism of action of this compound remains unclear, studies suggest it may interfere with energy metabolism in parasites. [] Research indicates it could impact the metabolism of glycogen and neutral lipids within the parasite's intestinal epithelial cells, potentially leading to their death. []

Q2: What is the molecular formula and weight of this compound?

A2: Regrettably, the provided research excerpts do not explicitly state the molecular formula and weight of this compound.

Q3: Is there any spectroscopic data available for this compound?

A3: The provided research excerpts do not offer any spectroscopic data for this compound.

Q4: How stable is this compound under different storage conditions?

A4: The provided research abstracts do not delve into the specific stability profile of this compound under various storage conditions.

Q5: What types of parasites is this compound effective against?

A5: this compound demonstrates broad-spectrum activity against various parasites. Studies show its effectiveness against nematodes like Toxocara canis, Toxascaris leonina, Ancylostoma caninum, and Uncinaria stenocephala. [, ] Additionally, it exhibits efficacy against cestodes like Taenia hydatigena, T. ovis, T. pisiformis, Dipylidium caninum, and Echinococcus granulosus. [, , , ] Furthermore, research indicates its effectiveness against Hymenolepis nana in rats and mice. []

Q6: Is there any evidence of parasite resistance to this compound?

A6: While the provided research doesn't explicitly discuss this compound resistance, a study does highlight the emergence of praziquantel-resistant Dipylidium caninum. [] Interestingly, these resistant cases were successfully resolved using this compound, suggesting it could be a valuable alternative treatment option. []

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